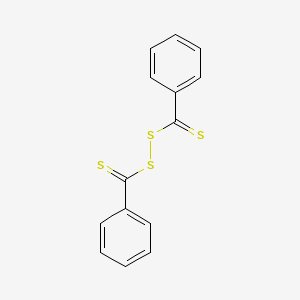

Diphenyldithioperoxyanhydride

Description

Diphenyldithioperoxyanhydride is a sulfur-containing organic compound featuring two phenyl groups bridged by a dithioperoxy anhydride functional group (S-S-O-O). It is categorized as a specialty chemical, often utilized in organic synthesis and materials science due to its reactive sulfur-oxygen bonds.

Properties

IUPAC Name |

benzenecarbonothioylsulfanyl benzenecarbodithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10S4/c15-13(11-7-3-1-4-8-11)17-18-14(16)12-9-5-2-6-10-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWGLGSPYKZTZBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=S)SSC(=S)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601337694 | |

| Record name | Bis(phenylthioxomethyl)disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601337694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5873-93-8 | |

| Record name | Bis(phenylthioxomethyl)disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601337694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(thiobenzoyl) Disulfide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Diphenyldithioperoxyanhydride can be synthesized through the reaction of thiobenzoyl chloride with sodium sulfide in the presence of a suitable solvent . The reaction typically involves the following steps:

- Dissolution of thiobenzoyl chloride in an organic solvent such as chloroform.

- Addition of sodium sulfide to the solution.

- Stirring the mixture at a controlled temperature to facilitate the reaction.

- Isolation and purification of the product through recrystallization .

Industrial Production Methods

Industrial production of diphenyldithioperoxyanhydride follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and purification systems enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Diphenyldithioperoxyanhydride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones under specific conditions.

Reduction: Reduction reactions can convert diphenyldithioperoxyanhydride to thiols or disulfides.

Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and disulfides.

Substitution: Products vary based on the substituents introduced.

Scientific Research Applications

Diphenyldithioperoxyanhydride has a wide range of applications in scientific research:

Chemistry: Used as a RAFT agent in polymerization reactions to control molecular weight and polymer architecture.

Biology: Investigated for its potential as a biochemical probe in studying redox processes.

Medicine: Explored for its antioxidant properties and potential therapeutic applications.

Industry: Utilized in the production of specialty polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of diphenyldithioperoxyanhydride involves its ability to participate in redox reactions. It can act as both an oxidizing and reducing agent, depending on the reaction conditions . The compound’s molecular targets include various enzymes and proteins involved in redox processes . Its ability to modulate these pathways makes it a valuable tool in biochemical research .

Comparison with Similar Compounds

The following analysis compares Diphenyldithioperoxyanhydride with structurally or functionally related diphenyl compounds, as identified in the provided evidence.

Structural Comparison

A selection of diphenyl derivatives and their key functional groups is summarized below:

| Compound Name | Functional Group | Key Structural Features |

|---|---|---|

| Diphenyldithioperoxyanhydride | Dithioperoxy anhydride | Two phenyl groups linked via S-S-O-O |

| Diphenyldiselenide | Diselenide (Se-Se) | Phenyl groups connected by Se-Se bond |

| Diphenylphosphinic acid | Phosphinic acid (P-OH) | Phosphorus center with hydroxyl group |

| Diphenylmethane | Methylene bridge (CH₂) | CH₂ spacer between phenyl rings |

| Diphenylacetyl chloride | Acetyl chloride (COCl) | Phenyl groups attached to carbonyl-Cl |

Key Observations :

- Sulfur vs. Selenium : Diphenyldithioperoxyanhydride’s sulfur-based peroxide group contrasts with Diphenyldiselenide’s Se-Se bond. Selenium analogs are often explored in semiconductor and photochemical applications due to selenium’s lower electronegativity and larger atomic radius .

- Phosphorus vs. Sulfur : Diphenylphosphinic acid’s P-OH group introduces acidity and chelation capabilities, making it a candidate for catalytic systems, whereas sulfur-peroxide groups may favor redox reactivity .

Chemical Properties and Reactivity

While quantitative data (e.g., melting points, solubility) are absent in the provided sources, inferred properties based on functional groups include:

- Diphenyldithioperoxyanhydride: Likely sensitive to heat and moisture due to the peroxyanhydride moiety. Potential use as an oxidizing agent or initiator in radical reactions.

- Diphenyldiselenide: Higher thermal stability compared to sulfur analogs, with applications in organometallic synthesis .

- Diphenylphosphinic acid : Water-soluble acidic protons enable use in coordination chemistry and ion-exchange resins.

Biological Activity

Diphenyldithioperoxyanhydride (DPDPA) is a compound of significant interest due to its biological activity, particularly in the fields of pharmacology and toxicology. This article provides a detailed overview of its biological effects, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

Diphenyldithioperoxyanhydride is synthesized through the reaction of diphenyl diselenide with various reagents under controlled conditions. The synthesis involves the formation of a dithioperoxy linkage, which is crucial for its biological activity. The compound typically appears as a pale yellow crystalline solid.

Antioxidant Properties

DPDPA exhibits notable antioxidant properties, which have been extensively studied. It acts by scavenging free radicals and reducing oxidative stress in various biological systems. A study demonstrated that DPDPA significantly decreased levels of reactive oxygen species (ROS) and malondialdehyde (MDA) in cell cultures subjected to oxidative stress induced by tert-butyl hydrogen peroxide (t-BHP) .

Mechanism of Action:

- Nrf2/Keap1 Pathway Activation: DPDPA promotes the expression of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GSH), primarily through the activation of the Nrf2/Keap1 signaling pathway .

- Inhibition of Inflammatory Cytokines: It has been shown to reduce the expression of pro-inflammatory cytokines like IL-6 and TNF-α in lipopolysaccharide (LPS)-induced inflammation models .

Cytotoxicity Studies

In vitro studies have indicated that DPDPA can protect against cytotoxicity induced by various agents. For instance, in rat glomerular mesangial cells, DPDPA treatment resulted in reduced cell death and improved cell viability under oxidative stress conditions .

Case Studies

- Diabetic Nephropathy Model:

- Neuroprotective Effects:

Data Tables

| Study | Cell Type | Treatment Concentration (μM) | Key Findings |

|---|---|---|---|

| Study 1 | HBZY-1 Cells | 10, 25, 50 | Reduced ROS and MDA levels; increased SOD activity |

| Study 2 | Neuronal Cells | 20 | Mitigated neurotoxicity; enhanced GSH levels |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.